2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one
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Overview
Description
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chloro and methoxy substituent on the benzothiophene ring and a methylphenyl group attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Substitution Reactions: Introduction of chloro and methoxy groups on the benzothiophene ring can be achieved through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted benzothiophene with 4-methylphenyl ethanone using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one: Lacks the methoxy group.
2-(4-Methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one: Lacks the chloro group.
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-phenylethan-1-one: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both chloro and methoxy groups on the benzothiophene ring, along with the methylphenyl ethanone moiety, may confer unique chemical and biological properties to 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one, distinguishing it from similar compounds.
Properties
CAS No. |
89818-42-8 |
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Molecular Formula |
C18H15ClO2S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(4-chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H15ClO2S/c1-11-3-5-12(6-4-11)14(20)9-13-10-22-16-8-7-15(21-2)18(19)17(13)16/h3-8,10H,9H2,1-2H3 |
InChI Key |
FVQMIOPOVBQAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CSC3=C2C(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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